N-ethyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide
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Overview
Description
The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of thiophene is a five-membered ring made up of one sulfur atom . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide can lead to arylated indeno[1,2-c]thiophenes .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene include a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as the compound , have been extensively studied for their anticancer properties. They are known to interfere with various biological pathways that are crucial for cancer cell survival and proliferation. For instance, certain thiophene compounds have been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and disrupt cell cycle progression .
Anti-inflammatory Applications
The anti-inflammatory potential of thiophene derivatives makes them valuable in the treatment of chronic inflammatory diseases. They work by modulating the body’s inflammatory response, potentially through the inhibition of key enzymes or signaling molecules involved in the inflammatory process .
Antimicrobial Activity
Thiophene-based compounds exhibit a broad spectrum of antimicrobial activity. This includes action against bacteria, fungi, and viruses. Their mechanism of action may involve disruption of microbial cell walls or interference with essential microbial enzymes .
Material Science: Organic Semiconductors
In the field of material science, thiophene derivatives are utilized for their semiconducting properties. They are key components in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their unique electronic properties are harnessed to create flexible, lightweight, and efficient electronic devices .
Neuropharmacology: Sodium Channel Blockade
Compounds containing the thiophene moiety have been used as voltage-gated sodium channel blockers. This application is particularly relevant in neuropharmacology, where such compounds can be used to manage conditions like epilepsy and chronic pain by modulating neuronal excitability .
Cardiovascular Research: Antihypertensive Effects
Thiophene derivatives are also being explored for their cardiovascular effects, particularly their antihypertensive properties. They may exert their effects by relaxing vascular smooth muscle or by acting on hormonal systems that regulate blood pressure .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-4-(2-hydroxy-2-thiophen-2-ylethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-2-14-13(18)16-7-5-15(6-8-16)10-11(17)12-4-3-9-19-12/h3-4,9,11,17H,2,5-8,10H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVCBCOBUKIANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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